molecular formula C10H15N B3052935 2,3,4,6-Tetramethylaniline CAS No. 488-71-1

2,3,4,6-Tetramethylaniline

Cat. No. B3052935
CAS RN: 488-71-1
M. Wt: 149.23 g/mol
InChI Key: UBOTYGMUHKGENS-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethylaniline is a chemical compound with the molecular weight of 149.24 . It is an aromatic amine that is of commercial interest as a precursor to dyes .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetramethylaniline involves various methods. Retrosynthetic analysis is one of the common strategies used in the synthesis of complex organic molecules from smaller, simple molecules . The process involves working backward from the target molecule to identify precursors that can react to form the target compound .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetramethylaniline can be represented by the InChI code: 1S/C10H15N/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,11H2,1-4H3 . This code provides a unique representation of the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,6-Tetramethylaniline are complex and can involve various types of reactions such as nucleophilic substitution, elimination, and halogenation . The specific reactions depend on the conditions and the reactants involved.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetramethylaniline include its melting point, boiling point, density, and molecular formula . These properties can be determined through various analytical techniques such as melting point analysis and molecular weight determination .

Scientific Research Applications

Crystal Structure Determination

2,3,4,6-Tetramethylaniline has been utilized in the study of crystal structures. For instance, its derivative, 2,3,4,6‐tetranitroaniline, was analyzed to determine its crystal structure, revealing non-planarity and distorted bond distances in the ring structure (Dickinson, Stewart, & Holden, 1966).

Role in Peroxidase Action

Studies on peroxidase action have included 2,3,4,6-tetramethylaniline. This compound and its analogs were oxidized by the peroxidase system, contributing to a deeper understanding of the mechanism of peroxidase action (Baker & Saunders, 1974).

Environmental Fate and Behavior Studies

In environmental science, 2,3,4,6-tetramethylaniline derivatives like tetryl have been examined to understand their behavior and fate in soil and plant systems. This research helps in assessing the environmental impact of such compounds (Fellows, Harvey, & Cataldo, 1992).

Molecular Magnet Research

The compound has been used in synthesizing heterometallic complexes for studying molecular magnets. This involves exploring ferromagnetic and antiferromagnetic interactions in these complexes, contributing to the field of molecular magnetic materials (Zhang et al., 2009).

Macroscopic Transport Properties

2,3,4,6-Tetramethylaniline plays a role in studies concerning the tuning of macroscopic transport properties in metallic organic-inorganic solvates, aiding in the understanding of electronic interactions in such materials (Pénicaud et al., 1993).

Organic-Inorganic Compound Synthesis

The compound has been used in the synthesis and characterization of new organic–inorganic compounds, such as Tetrakis(2,6-diethylanilinium) decabromodibismuthate(III) hexahydrate, revealing insights into crystal packing and molecular interactions (Aloui et al., 2016).

Safety and Hazards

2,3,4,6-Tetramethylaniline may pose certain hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition are recommended when handling this chemical .

properties

IUPAC Name

2,3,4,6-tetramethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOTYGMUHKGENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487238
Record name 2,3,4,6-TETRAMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetramethylaniline

CAS RN

488-71-1
Record name 2,3,4,6-TETRAMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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